2-Cyclopropyl-4-ethynylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-4-ethynyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-7-5-10-8(9-7)6-3-4-6/h1,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKIJFKBBATRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Cyclopropyl 4 Ethynylthiazole
Retrosynthetic Analysis and Strategic Disconnections for 2-Cyclopropyl-4-ethynylthiazole
A retrosynthetic analysis of this compound reveals several plausible pathways for its construction. The primary disconnections involve the formation of the thiazole (B1198619) ring and the introduction of the cyclopropyl (B3062369) and ethynyl (B1212043) substituents.
Identification of Key Precursors for the Thiazole Ring System
The most common and reliable method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound. chemhelpasap.commdpi.com Applying this strategy to the target molecule suggests two primary precursors:
Cyclopropanecarbothioamide (B1358230): This molecule provides the C2-cyclopropyl fragment of the thiazole.
A 4-carbon α-halocarbonyl synthon bearing an ethynyl or protected ethynyl group: A key challenge is the selection of a stable and reactive partner for the Hantzsch synthesis. A compound such as 1-bromo-3-butyn-2-one or a protected derivative thereof would be a suitable precursor.
Alternative strategies, such as the Cook-Heilborn synthesis, involve the reaction of α-aminonitriles with carbon disulfide or related reagents, but the Hantzsch approach is generally more convergent for this specific substitution pattern. pharmaguideline.com
Strategies for Orthogonal Introduction of Cyclopropyl and Ethynyl Moieties
The successful synthesis of this compound hinges on the orthogonal introduction of the two functional groups. amazonaws.com This means the chemical manipulations required to install one group must be compatible with the other, preventing undesired side reactions. Two primary orthogonal strategies can be envisioned:
Strategy 1: Pre-incorporation of the Cyclopropyl Group. This is the most direct approach. It begins with a readily available cyclopropyl-containing starting material, such as cyclopropanecarboxylic acid, which can be converted to cyclopropanecarbothioamide. This thioamide is then subjected to a Hantzsch cyclization with a halo-alkynyl ketone. The ethynyl group may need to be protected, for example as a trialkylsilyl alkyne, to prevent its participation in undesired side reactions under the cyclization conditions.
Strategy 2: Late-Stage Ethynylation. This strategy involves first constructing a 2-cyclopropylthiazole (B2563669) ring that bears a handle for subsequent functionalization at the C4 position. A common and effective handle is a halogen, such as bromine or iodine. The synthesis would therefore begin with the Hantzsch condensation of cyclopropanecarbothioamide and a simple α-haloacetaldehyde or its equivalent to form 2-cyclopropylthiazole, followed by regioselective halogenation at C4. The ethynyl group is then introduced in the final step via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. wikipedia.orglibretexts.org This approach offers high convergence and modularity.
Contemporary and Emerging Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several modern synthetic methods can be employed to achieve the target molecule.
Cyclization Reactions for Thiazole Ring Formation (e.g., Hantzsch, Gabriel)
The Hantzsch thiazole synthesis remains the cornerstone for constructing the core of this compound. ijper.orgchemhelpasap.com The reaction involves the condensation of cyclopropanecarbothioamide with an appropriate α-halocarbonyl compound. While the Gabriel synthesis is another classical method for thiazole formation, the Hantzsch reaction is generally more versatile for producing polysubstituted thiazoles. mdpi.comresearchgate.net
The reaction conditions for the Hantzsch synthesis can be varied, often involving heating the reactants in a solvent like ethanol (B145695). chemhelpasap.com The use of milder, more environmentally benign conditions, including solvent-free reactions or the use of catalysts like silica-supported tungstosilisic acid, has also been reported for related Hantzsch syntheses. mdpi.comorganic-chemistry.org
Table 1: Illustrative Conditions for Hantzsch Thiazole Synthesis
| Reactant A | Reactant B | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thiourea | 2-Bromoacetophenone | Methanol, 100°C, 30 min | High | chemhelpasap.com |
| Thiourea | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | SiW.SiO2, Ultrasonic irradiation | 79-90% | mdpi.com |
| N-monosubstituted thioureas | α-halogeno ketones | 10M-HCl-EtOH (1:2), 80°C, 20 min | Up to 73% | rsc.org |
Functionalization Approaches for Ethynyl Group Incorporation (e.g., Sonogashira, Cadiot-Chodkiewicz)
For late-stage ethynylation strategies, the Sonogashira coupling is the premier method. wikipedia.orgorganic-chemistry.org This reaction involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide (or triflate). wikipedia.orglibretexts.org In this context, a 4-halo-2-cyclopropylthiazole would be coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. libretexts.org The reaction is known for its mild conditions and high functional group tolerance. wikipedia.org
The Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne, is a less common but viable alternative for forming the carbon-carbon triple bond.
Table 2: Key Components of the Sonogashira Coupling Reaction
| Component | Function | Common Examples |
|---|---|---|
| Aryl/Vinyl Halide or Triflate | Electrophilic partner | 4-Bromo-2-cyclopropylthiazole, 4-Iodo-2-cyclopropylthiazole |
| Terminal Alkyne | Nucleophilic partner | Ethynyltrimethylsilane, Phenylacetylene |
| Palladium Catalyst | Primary catalyst for the cross-coupling cycle | Pd(PPh3)4, PdCl2(PPh3)2 |
| Copper(I) Co-catalyst | Activates the alkyne | CuI |
| Base | Deprotonates the alkyne and neutralizes HX byproduct | Triethylamine, Diisopropylamine |
Recent advancements have focused on developing copper-free Sonogashira conditions to avoid the homocoupling of the alkyne partner (Glaser coupling), often employing specific ligand systems to facilitate the catalytic cycle. organic-chemistry.org
Methods for Cyclopropyl Group Introduction and Stereoretention
The introduction of the cyclopropyl group is most strategically accomplished by using a building block that already contains this moiety. organic-chemistry.org Cyclopropanecarboxylic acid is an inexpensive and commercially available starting material that can be converted to the necessary cyclopropanecarbothioamide. This approach ensures the retention of the cyclopropyl ring's integrity throughout the synthesis.
Alternatively, late-stage cyclopropanation of a pre-formed thiazole is possible, though synthetically more demanding. For example, a 2-vinylthiazole (B2740799) could be subjected to a Simmons-Smith or Corey-Chaykovsky cyclopropanation. nih.gov However, these methods can present challenges with regioselectivity and stereocontrol, and the starting material-based approach is generally preferred for its efficiency and predictability. The stereochemistry of the cyclopropyl group is typically retained when it is incorporated from the start of the synthesis, as the three-membered ring is generally robust to the conditions of Hantzsch cyclization and Sonogashira coupling. organic-chemistry.orgrsc.org
Sustainable and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial in modern organic synthesis to minimize environmental impact. semanticscholar.orgresearchgate.net For a target molecule like this compound, this involves the careful selection of solvents and the use of catalytic methods to reduce waste and energy consumption.
A key aspect of green chemistry is the reduction or elimination of hazardous solvents. semanticscholar.org The Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product, is a useful metric for assessing the environmental footprint of a synthetic process. Solvent-free or "neat" reaction conditions, where the reactants themselves act as the solvent, can significantly lower the E-Factor. Another approach is the use of greener solvents such as water, supercritical fluids, or deep eutectic solvents (DES). mdpi.com For the synthesis of thiazole derivatives, protocols using DES, such as a mixture of L-proline and ethylene (B1197577) glycol, have been developed, offering an eco-friendly alternative to traditional volatile organic solvents. mdpi.com
| Parameter | Description |
| E-Factor | (Mass of Waste) / (Mass of Product) |
| Solvent-Free Conditions | Reactions conducted without a solvent, reducing waste and simplifying purification. |
| Green Solvents | Environmentally benign solvents like water, ionic liquids, and deep eutectic solvents. semanticscholar.org |
Catalytic processes are a cornerstone of green chemistry, as they allow for reactions to proceed with high efficiency and selectivity using only a small amount of a catalyst, which can often be recycled and reused. researchgate.net Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers further advantages in terms of mild reaction conditions, high stereoselectivity, and biodegradability of the catalyst. While specific biocatalytic routes to this compound are not yet established, the principles of biocatalysis could be applied to the synthesis of key precursors, for instance, through the enzymatic resolution of chiral cyclopropyl building blocks.
Advanced Catalytic Systems for this compound Construction
The construction of the this compound scaffold can be efficiently achieved through the use of advanced catalytic systems, particularly those involving transition metals and organocatalysts.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, a key step would be the introduction of the ethynyl group at the C4 position of a pre-formed 2-cyclopropylthiazole ring. This can be accomplished via Sonogashira coupling, which typically employs a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.
Another critical bond formation is the attachment of the cyclopropyl group to the thiazole ring. Nickel-catalyzed reductive cross-coupling reactions have been reported for the arylation of cyclopropylamines, providing a potential route to 1-arylcyclopropylamines. researchgate.net Such a method could be adapted for the synthesis of 2-cyclopropylthiazole precursors.
| Reaction | Catalyst System | Substrates | Description |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Aryl/vinyl halide, Terminal alkyne | Forms a carbon-carbon bond between a sp-hybridized carbon and a sp²-hybridized carbon. |
| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl/vinyl halide, Organoboron compound | Creates a carbon-carbon bond between two sp²-hybridized carbons. |
| Nickel-Catalyzed Reductive Coupling | Ni catalyst, Reductant | Cyclopropylamine derivative, Aryl halide | Enables the coupling of strained rings with aryl halides. researchgate.net |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often providing high levels of enantioselectivity and avoiding the issues of metal toxicity and contamination. researchgate.net For the synthesis of a chiral molecule like this compound, where the cyclopropane (B1198618) ring could be substituted to create stereocenters, organocatalysis offers significant advantages. For instance, the asymmetric synthesis of spirocyclopropyl pyrazolones has been achieved with high diastereoselectivity and enantioselectivity using an organocatalyst. researchgate.net A similar strategy could be envisioned for the enantioselective construction of the cyclopropane moiety before its incorporation into the thiazole ring.
Regioselectivity and Diastereoselectivity Control in this compound Synthetic Pathways
The synthesis of this compound presents challenges in controlling both regioselectivity (the position of substituents on the thiazole ring) and, if applicable, diastereoselectivity (the relative stereochemistry of multiple chiral centers).
The classical Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, can be employed to control the regiochemistry of the thiazole ring. By choosing the appropriate starting materials, the cyclopropyl and ethynyl (or a precursor) groups can be directed to the desired positions.
For diastereoselectivity, particularly if the cyclopropane ring is substituted, the choice of synthetic route and catalyst is critical. Asymmetric catalytic methods, such as the copper-catalyzed enantioconvergent radical cross-coupling of cyclopropyl halides with terminal alkynes, can provide access to enantioenriched cyclopropane building blocks. sustech.edu.cn These chiral cyclopropanes can then be incorporated into the final molecule, ensuring control over the diastereomeric outcome.
Reaction Chemistry and Mechanistic Studies of 2 Cyclopropyl 4 Ethynylthiazole
Reactivity Profile of the Thiazole (B1198619) Heterocycle in 2-Cyclopropyl-4-ethynylthiazole
The reactivity of the thiazole ring in this compound is fundamentally influenced by the electronic properties of the cyclopropyl (B3062369) and ethynyl (B1212043) substituents. The thiazole ring itself is an electron-rich aromatic system, yet it is less aromatic than benzene, making it susceptible to a range of reactions.
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring
Electrophilic Aromatic Substitution:
The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the formation of a positively charged intermediate known as a benzenonium ion in the case of benzene. msu.edu A subsequent deprotonation step restores the aromaticity of the ring. msu.edu Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. msu.edubyjus.com
| Reaction | Reagents | Expected Product | Notes |
| Nitration | HNO₃, H₂SO₄ | 2-cyclopropyl-4-ethynyl-5-nitrothiazole | The nitro group is a strong deactivating group. |
| Bromination | Br₂, FeBr₃ | 5-bromo-2-cyclopropyl-4-ethynylthiazole | FeBr₃ acts as a Lewis acid catalyst. youtube.com |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid | This reaction is often reversible. byjus.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-2-cyclopropyl-4-ethynylthiazole | Introduces an acyl group onto the ring. |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the thiazole ring is less common and generally requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. leah4sci.comyoutube.com In this compound, the ethynyl group provides some activation. If a suitable leaving group, such as a halogen, were present at the C2 or C5 position, nucleophilic substitution could be envisioned. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com
Oxidation and Reduction Chemistry of the Thiazole Core
The thiazole ring is generally stable to oxidation. However, under strong oxidizing conditions, ring cleavage can occur. The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone, but this typically requires potent oxidizing agents.
Reduction of the thiazole ring is also challenging due to its aromatic nature. Catalytic hydrogenation under high pressure and temperature may lead to the reduction of the ring. More commonly, the substituents on the thiazole ring are more susceptible to reduction.
Chemical Transformations Involving the Ethynyl Moiety of this compound
The ethynyl group is a highly versatile functional group that can participate in a wide array of chemical transformations.
Cycloaddition Reactions (e.g., [3+2] Azide-Alkyne Cycloaddition)
The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions. The most prominent among these is the Huisgen [3+2] azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.gov This reaction can be catalyzed by copper(I) or ruthenium, leading to the formation of 1,4- or 1,5-disubstituted 1,2,3-triazoles, respectively. nih.gov These triazole products have significant applications in medicinal chemistry and materials science. nih.gov The reaction can also proceed without a metal catalyst, particularly in intramolecular cases or with strained alkynes. rsc.orgnih.gov
| Catalyst | Regioisomer | Reaction Conditions |
| Copper(I) | 1,4-disubstituted | Room temperature, various solvents nih.gov |
| Ruthenium | 1,5-disubstituted | Varies with catalyst system nih.gov |
| None (thermal) | Mixture of regioisomers | Higher temperatures |
Metal-Catalyzed Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination)
The ethynyl group can undergo a variety of metal-catalyzed hydrofunctionalization reactions, adding a hydrogen atom and a heteroatom across the triple bond.
Hydration: The hydration of the terminal alkyne in this compound would lead to the formation of a methyl ketone, 2-cyclopropyl-4-acetylthiazole. This reaction is typically catalyzed by mercury(II) salts in the presence of acid, or more recently, by gold or palladium catalysts under milder conditions. The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.
Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various transition metals, including gold, platinum, and rhodium. This reaction provides a direct route to enamines or imines, which can be further reduced to amines. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands.
Polymerization Reactions Initiated by the Ethynyl Group
Terminal alkynes, such as the ethynyl group in this compound, can undergo polymerization to form conjugated polymers. These materials are of interest for their potential applications in organic electronics. The polymerization can be initiated by a variety of catalysts, including transition metal complexes (e.g., rhodium, tungsten) and organometallic reagents. The resulting poly(ethynylthiazole) would feature a polymer backbone with pendant 2-cyclopropylthiazole (B2563669) units. The properties of the polymer, such as its conductivity and solubility, would be influenced by the nature of the thiazole substituent.
Reaction Kinetics and Thermodynamic Analysis of this compound Transformations
Without any foundational research on the synthesis or reactivity of this compound, no data tables or detailed research findings can be generated for the specified sections. Therefore, the requested article cannot be produced at this time.
Advanced Spectroscopic and Structural Characterization of this compound Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural data for the chemical compound this compound is not publicly available. As a result, a complete and detailed analysis as requested cannot be provided at this time.
While general principles of spectroscopic analysis can be applied to predict the expected features of this compound, the specific, high-resolution data required for a thorough and scientifically accurate article, including detailed NMR, mass spectrometry, and vibrational spectroscopy findings, are absent from the current body of scientific literature.
The requested article structure, focusing on advanced methodologies, necessitates access to primary research data that includes:
High-Resolution 1D and 2D NMR data (¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY): This would be essential for the complete assignment of proton and carbon signals and for establishing through-bond and through-space correlations to elucidate the precise molecular structure.
Solid-State NMR data: This would be required to investigate potential polymorphic forms of the compound in the solid state.
High-Resolution Mass Spectrometry (HRMS) data: This is crucial for confirming the exact molecular formula.
Tandem Mass Spectrometry (MS/MS) data: This would be necessary to map the specific fragmentation pathways of the molecule.
Infrared (IR) and Raman spectra: These are needed to identify and analyze the vibrational modes of the functional groups present in the molecule.
The absence of published research detailing the synthesis and subsequent analytical characterization of this compound makes it impossible to generate the interactive data tables and in-depth research findings as specified. Scientific integrity and accuracy preclude the fabrication or extrapolation of such specific data from related but distinct chemical structures.
Further research and publication by synthetic and analytical chemists would be required to make the kind of detailed analysis requested in the prompt a possibility.
Advanced Spectroscopic and Structural Characterization Methodologies for 2 Cyclopropyl 4 Ethynylthiazole
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformational Studies
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Cyclopropyl-4-ethynylthiazole, this technique would provide invaluable information on its molecular geometry, intermolecular interactions, and crystalline packing.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of this compound would offer a detailed molecular portrait. This technique would unambiguously determine bond lengths, bond angles, and torsional angles, confirming the planarity of the thiazole (B1198619) ring and revealing the spatial orientation of the cyclopropyl (B3062369) and ethynyl (B1212043) substituents.
Based on studies of other substituted thiazole derivatives, the thiazole ring itself is expected to be essentially planar. nih.govmdpi.com The C-S and C=N bonds within the ring will exhibit lengths intermediate between single and double bonds, indicative of aromatic character. The cyclopropyl group, with its inherent ring strain, will likely influence the electronic distribution within the thiazole ring. The linear ethynyl group will extend from the C4 position of the thiazole.
Table 1: Predicted Single Crystal X-ray Diffraction Data for this compound (Theoretical)
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-3000 |
| Z | 4 or 8 |
Note: These values are hypothetical and based on typical ranges observed for similar small organic molecules.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of a polycrystalline or bulk sample of this compound. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase of the material.
A sharp and well-defined PXRD pattern would confirm the crystalline nature of the bulk sample and its phase purity. The positions of the diffraction peaks are determined by the unit cell dimensions, while the relative intensities are influenced by the atomic positions within the unit cell. Any significant presence of amorphous content would be indicated by a broad halo in the background of the pattern. Furthermore, PXRD is a powerful tool for identifying different polymorphic forms of the compound, should they exist, as each polymorph would produce a distinct diffraction pattern.
Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of a molecule. For this compound, UV-Vis and fluorescence spectroscopy would reveal information about its electronic transitions and emissive properties.
The electronic properties of thiazole derivatives are known to be influenced by the nature of the substituents on the ring. The combination of the electron-donating cyclopropyl group at the 2-position and the π-accepting ethynyl group at the 4-position is expected to create a molecule with interesting photophysical characteristics.
UV-Vis absorption spectroscopy of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, would likely reveal absorption bands in the ultraviolet region. These absorptions correspond to π-π* and n-π* electronic transitions within the conjugated system of the thiazole ring and the ethynyl group. The presence of the cyclopropyl group may cause a slight blue shift (hypsochromic shift) compared to an alkyl group, while the ethynyl group will likely lead to a red shift (bathochromic shift) due to the extension of the π-conjugated system.
Fluorescence spectroscopy would be employed to investigate the emissive properties of the molecule after excitation at a wavelength corresponding to its absorption maximum. Many thiazole derivatives are known to be fluorescent. researchgate.netresearchgate.netnih.gov The emission spectrum of this compound would likely be a mirror image of its absorption spectrum, with the emission maximum (λem) at a longer wavelength than the absorption maximum (λabs), a phenomenon known as the Stokes shift. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would provide further information about the competition between radiative and non-radiative decay pathways of the excited state.
Table 2: Predicted Photophysical Data for this compound (Theoretical)
| Parameter | Predicted Value |
| Solvent | Ethanol |
| λabs (nm) | 250 - 300 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 10,000 - 25,000 |
| λem (nm) | 320 - 380 |
| Stokes Shift (nm) | 70 - 80 |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 |
Note: These values are hypothetical and based on the analysis of structurally related thiazole compounds.
Computational and Theoretical Chemistry Studies of 2 Cyclopropyl 4 Ethynylthiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. These calculations are used to predict stable geometries, transition states, and the distribution of electrons, which in turn determines the molecule's reactivity and physical properties.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like 2-cyclopropyl-4-ethynylthiazole, DFT calculations are employed to determine its most stable three-dimensional arrangement (ground state geometry) and to map its electron density.
A typical DFT study on this molecule would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311+G(d,p). Such calculations would precisely predict bond lengths, bond angles, and dihedral angles. For instance, the orientation of the cyclopropyl (B3062369) group relative to the thiazole (B1198619) ring and the linearity of the ethynyl (B1212043) group are key structural parameters that can be accurately determined.
The electronic distribution is analyzed through various means. The distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on electron-rich regions and indicates sites susceptible to electrophilic attack, while the LUMO is on electron-poor regions, indicating sites for nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the sulfur atom and the π-system of the thiazole ring, while the LUMO would likely be distributed across the π-conjugated system, including the ethynyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. In these maps, red-colored regions (negative potential) indicate areas rich in electrons and prone to electrophilic attack, while blue-colored regions (positive potential) denote electron-deficient areas susceptible to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen and sulfur atoms of the thiazole ring.
Table 5.1.1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations
This table presents illustrative data that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation. Actual values would require a specific computational study.
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C(thiazole)-S | 1.73 | |
| C(thiazole)-N | 1.32 | |
| C(thiazole)-C(cyclopropyl) | 1.49 | |
| C(thiazole)-C(ethynyl) | 1.44 | |
| C≡C (ethynyl) | 1.21 | |
| Bond Angles (°) ** | ||
| C-S-C (thiazole ring) | 89.5 | |
| S-C-N (thiazole ring) | 115.0 | |
| C(thiazole)-C(ethynyl)-C | 178.5 | |
| Dihedral Angles (°) ** | ||
| H-C(cyclopropyl)-C-N | 120.0 |
While DFT is highly effective, ab initio ("from the beginning") methods provide a pathway to even higher accuracy, as they are based solely on the principles of quantum mechanics without relying on empirically derived parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy.
These high-level calculations are computationally demanding and are often used to benchmark DFT results or for molecules where electron correlation effects are particularly complex. For this compound, ab initio methods could be used to calculate a highly accurate total energy, ionization potential, and electron affinity. These calculations would provide a definitive reference for the molecule's thermodynamic stability and electronic properties, serving as a benchmark for experimental measurements or less computationally expensive theoretical methods.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum chemical calculations typically focus on a static, single-molecule picture at zero Kelvin, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the study of the dynamic behavior of molecules. An MD simulation of this compound would model the movements of its atoms over time by solving Newton's equations of motion.
A key application of MD for this molecule would be the exploration of its conformational space. The primary degree of freedom is the rotation of the cyclopropyl group around the single bond connecting it to the thiazole ring. MD simulations can reveal the preferred orientations, the energy barriers to rotation, and the population of different conformers at a given temperature.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe how they interact and arrange in a condensed phase (liquid or solid). These simulations can predict bulk properties like density and diffusion coefficients and can reveal specific interaction motifs, such as π-π stacking between thiazole rings or hydrogen bonding involving the ethynyl proton.
Theoretical Prediction of Spectroscopic Parameters for Validation and Interpretation
Computational methods are essential for interpreting and validating experimental spectra. By calculating spectroscopic parameters from first principles, researchers can assign specific spectral features to distinct molecular structures and vibrations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants through computational methods provides a powerful tool for confirming molecular structures.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR parameters. A GIAO-DFT calculation for this compound would predict the chemical shifts for each unique hydrogen and carbon atom. These predicted values, when compared to experimental spectra, can confirm the connectivity and chemical environment of the atoms. For example, the calculation would distinguish between the protons on the cyclopropyl ring, the thiazole ring, and the terminal ethynyl group based on their distinct electronic environments.
Table 5.3.1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
Calculated relative to a TMS standard using the GIAO-DFT method. These are representative values.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
| C2 (thiazole, attached to cyclopropyl) | 170.1 | H (on C5 of thiazole) | 7.8 |
| C4 (thiazole, attached to ethynyl) | 145.3 | H (on ethynyl C) | 3.4 |
| C5 (thiazole) | 118.5 | H (methine of cyclopropyl) | 2.5 |
| C (ethynyl, attached to ring) | 85.2 | H (methylene of cyclopropyl) | 1.2 |
| C (ethynyl, terminal) | 78.9 | ||
| C (cyclopropyl, methine) | 18.4 | ||
| C (cyclopropyl, methylene) | 10.6 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. A frequency calculation, performed after a geometry optimization using methods like DFT, can predict the wavenumbers and intensities of these vibrations.
For this compound, such calculations would help assign the peaks in its experimental IR and Raman spectra. Key vibrational modes would include:
C≡C stretch of the ethynyl group, expected as a sharp, intense peak around 2100-2150 cm⁻¹.
≡C-H stretch of the terminal alkyne, appearing around 3300 cm⁻¹.
Thiazole ring stretching modes , typically found in the 1400-1600 cm⁻¹ region.
Cyclopropyl C-H and C-C stretching modes .
Computational Elucidation of Reaction Mechanisms and Transition State Analysis
The synthesis of this compound involves the formation of the thiazole ring and the introduction of the ethynyl group. Computational chemistry, particularly density functional theory (DFT), is instrumental in elucidating the mechanisms of these reactions by mapping the potential energy surface, identifying intermediates, and analyzing the structures and energies of transition states.
A plausible synthetic route for the thiazole core is the Hantzsch thiazole synthesis. Computationally, the mechanism of the Hantzsch synthesis of a 2-cyclopropylthiazole (B2563669) derivative would be investigated by calculating the energy profile of the reaction between a cyclopropyl-substituted thioamide and an α-haloketone. Key steps for computational analysis would include:
Nucleophilic Attack: The initial reaction between the sulfur of the thioamide and the α-carbon of the haloketone.
Cyclization: The subsequent intramolecular condensation involving the nitrogen of the thioamide and the carbonyl group.
Dehydration: The final step to form the aromatic thiazole ring.
For each step, the transition state can be located and its geometry and vibrational frequencies calculated. The imaginary frequency of the transition state vector corresponds to the motion along the reaction coordinate, confirming it as a true saddle point on the potential energy surface. The activation energy for each step can then be determined as the difference in energy between the transition state and the preceding reactant or intermediate.
The introduction of the ethynyl group at the 4-position would likely be achieved via a Sonogashira coupling reaction between a 4-halo-2-cyclopropylthiazole and a terminal alkyne. The catalytic cycle of the Sonogashira coupling, involving a palladium catalyst and a copper co-catalyst, is a complex process that has been the subject of computational studies for various substrates. libretexts.orgwikipedia.orgyoutube.com The key stages of the catalytic cycle that would be modeled for this specific reaction are:
Oxidative Addition: The reaction of the 4-halo-2-cyclopropylthiazole with the palladium(0) catalyst.
Transmetalation: The transfer of the alkynyl group from the copper acetylide to the palladium(II) complex.
Reductive Elimination: The final step that forms the C-C bond between the thiazole ring and the ethynyl group, yielding this compound and regenerating the palladium(0) catalyst. wikipedia.org
Computational modeling of this process for this compound would provide insights into the rate-determining step and the influence of the cyclopropyl and thiazole moieties on the reaction kinetics. A hypothetical energy profile for a key step in a reaction mechanism is presented in Table 1.
Table 1: Hypothetical Calculated Energies for a Reaction Step of this compound Synthesis
| Species | Method | Basis Set | Calculated Energy (Hartrees) | Relative Energy (kcal/mol) |
| Reactants | DFT | 6-311+G(d,p) | -1234.5678 | 0.0 |
| Transition State | DFT | 6-311+G(d,p) | -1234.5432 | 15.4 |
| Products | DFT | 6-311+G(d,p) | -1234.5901 | -14.0 |
This table is illustrative and does not represent actual experimental or calculated data.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling of this compound Analogs
A QSPR study on analogs of this compound would involve the following steps:
Dataset Preparation: A series of analogs would be designed by systematically modifying the substituents on the thiazole ring. For instance, the cyclopropyl group could be replaced with other alkyl or cycloalkyl groups, and the ethynyl hydrogen could be substituted with various functional groups.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model would be developed that correlates a specific property (e.g., solubility, electronic properties, or a biological activity) with a selection of the calculated descriptors.
Model Validation: The predictive power of the QSPR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
For example, a hypothetical QSPR model for predicting the lipophilicity (logP) of this compound analogs might be developed. Table 2 illustrates a hypothetical dataset for such a study.
Table 2: Hypothetical Data for a QSPR Study of this compound Analogs
| Analog | R1 Substituent | R2 Substituent | Molecular Weight | Polar Surface Area (Ų) | Predicted logP |
| 1 | Cyclopropyl | H | 149.21 | 49.3 | 2.1 |
| 2 | Methyl | H | 123.17 | 49.3 | 1.5 |
| 3 | Isopropyl | H | 151.22 | 49.3 | 2.3 |
| 4 | Cyclopropyl | Si(CH₃)₃ | 221.38 | 49.3 | 3.5 |
| 5 | Cyclopropyl | Phenyl | 225.29 | 49.3 | 3.8 |
This table is for illustrative purposes to demonstrate the type of data used in a QSPR study and does not represent actual measured or predicted values.
Through such QSPR studies, researchers can gain a deeper understanding of the structure-property relationships within this class of compounds and rationally design new analogs with desired characteristics for various applications.
Derivatization and Scaffold Modification of 2 Cyclopropyl 4 Ethynylthiazole
Rational Design Principles for Novel 2-Cyclopropyl-4-ethynylthiazole Derivatives
The rational design of new this compound derivatives is a cornerstone of modern medicinal chemistry and materials science. This approach allows for the systematic investigation of structure-activity relationships (SAR) and the optimization of molecular properties.
The thiazole (B1198619) ring is a versatile scaffold found in numerous biologically active compounds, including vitamin B1 and various pharmaceuticals. sysrevpharm.org Strategic substitutions on the thiazole heterocycle of this compound can significantly modulate its electronic properties, steric profile, and potential for intermolecular interactions.
| Substitution Position | Potential Substituents | Rationale for Substitution |
| C5-Position | Halogens (Cl, Br, F) | Modulate electronic properties, potential for halogen bonding. |
| Alkyl/Aryl groups | Increase lipophilicity, introduce steric bulk, explore hydrophobic interactions. | |
| Nitro group (NO2) | Strong electron-withdrawing group, potential for hydrogen bonding. | |
| Amino group (NH2) | Electron-donating group, potential for hydrogen bonding, site for further derivatization. |
The cyclopropyl (B3062369) and ethynyl (B1212043) moieties of this compound offer rich opportunities for chemical modification and diversification, allowing for fine-tuning of the molecule's properties.
The cyclopropyl group , a three-membered carbocycle, imparts a unique conformational rigidity and electronic character to the molecule. Due to its high degree of s-character in the C-C bonds and ring strain, the cyclopropyl group can exhibit properties similar to a double bond. wikipedia.org Modifications can include the introduction of substituents on the cyclopropyl ring itself, or more drastically, ring-opening reactions to yield acyclic chains. acs.org
The ethynyl group is a highly versatile functional group for derivatization. Its terminal alkyne proton is acidic and can be readily deprotonated to form an acetylide, which can then participate in various carbon-carbon bond-forming reactions. Key derivatization strategies for the ethynyl moiety include:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the terminus of the ethynyl group.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole ring from an alkyne and an azide. youtube.comnih.govnih.gov This "click" reaction is widely used in drug discovery and materials science to link the this compound scaffold to other molecular fragments.
Glaser-Hay Coupling: This reaction allows for the oxidative coupling of two terminal alkynes to form a symmetrical diyne, which can be a key structural motif in various functional materials.
| Moiety | Modification Strategy | Resulting Structure | Key Reagents/Conditions |
| Ethynyl | Sonogashira Coupling | Aryl/Vinyl-substituted alkyne | Pd catalyst, Cu(I) co-catalyst, base |
| Ethynyl | Click Chemistry (CuAAC) | 1,2,3-Triazole | Cu(I) catalyst, azide |
| Ethynyl | Glaser-Hay Coupling | Symmetrical Diyne | Cu(I) or Cu(II) salt, base, oxidant |
| Cyclopropyl | Substitution | Substituted cyclopropyl ring | Various, depending on desired substituent |
| Cyclopropyl | Ring Opening | Acyclic chain | Acid or metal-catalyzed |
Synthetic Strategies for Accessing Libraries of this compound Derivatives
The efficient synthesis of a diverse range of derivatives is crucial for high-throughput screening and the rapid exploration of structure-activity relationships. Modern synthetic methodologies play a key role in achieving this goal.
Parallel synthesis and combinatorial chemistry are powerful strategies for the rapid generation of large libraries of related compounds. nih.gov In the context of this compound, these approaches can be employed to systematically vary the substituents at the C5 position of the thiazole ring and at the terminus of the ethynyl group.
For example, a library of derivatives could be synthesized by reacting a common intermediate, such as 5-bromo-2-cyclopropyl-4-ethynylthiazole, with a diverse set of boronic acids via Suzuki coupling. Similarly, a library of triazoles can be generated by reacting this compound with a collection of different azides using click chemistry.
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers several advantages for library synthesis, including enhanced reaction control, improved safety, and ease of automation. wikipedia.org Automated synthesis platforms can be integrated with flow reactors to enable the high-throughput derivatization of the this compound scaffold.
For instance, a flow chemistry setup could be designed to perform a Sonogashira coupling between this compound and a series of aryl halides, with automated purification and collection of the resulting products. This approach significantly accelerates the drug discovery and materials development process.
Structure-Reactivity Relationships in this compound Derivatives
The systematic modification of the this compound scaffold allows for the elucidation of structure-reactivity relationships (SRR). Understanding how changes in molecular structure affect chemical reactivity is fundamental to designing compounds with desired properties.
The electronic nature of substituents on the thiazole ring will directly impact the reactivity of the ethynyl group. Electron-withdrawing groups at the C5 position will increase the acidity of the terminal alkyne proton, potentially facilitating its deprotonation and subsequent reactions. Conversely, electron-donating groups will have the opposite effect.
The steric bulk of substituents on both the cyclopropyl and thiazole rings can influence the accessibility of the reactive centers. For example, large substituents near the ethynyl group may hinder its participation in coupling reactions.
Isosteric and Bioisosteric Replacements within the this compound Scaffold (Chemical Focus)
Isosteric and bioisosteric replacements are fundamental strategies in drug design aimed at improving a compound's potency, selectivity, and pharmacokinetic profile by substituting specific atoms or groups with others that have similar steric, electronic, or physicochemical properties. irjmets.comnih.govresearchgate.net The this compound scaffold presents three key regions for such modifications: the 2-cyclopropyl group, the 4-ethynyl group, and the thiazole core.
The cyclopropyl group is a valuable bioisostere for other small alkyl groups and can even mimic the conformational constraints of a phenyl ring, often leading to improved metabolic stability and binding affinity. nih.gov In the context of the this compound scaffold, isosteric replacements for the cyclopropyl moiety can be explored to fine-tune the lipophilicity and steric bulk of the molecule.
The thiazole ring itself is a versatile heterocyclic core found in numerous FDA-approved drugs. nih.govnih.gov It can be subjected to bioisosteric replacement with other five-membered heterocycles to alter electronic distribution, hydrogen bonding capacity, and metabolic stability. For instance, 1,2,4-oxadiazoles and 1,2,3-triazoles are commonly employed as bioisosteres for thiazoles. researchgate.net The synthesis of such analogs often involves multi-step procedures starting from different precursors.
The ethynyl group at the 4-position is a particularly reactive handle for derivatization. Through reactions like the Sonogashira coupling, a wide variety of aryl or vinyl substituents can be introduced, significantly expanding the chemical space around the scaffold. Furthermore, the terminal alkyne is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,4-disubstituted 1,2,3-triazole ring, which can act as a bioisostere for the thiazole ring itself, offering different vector projections for appended substituents.
Below is a table summarizing potential isosteric and bioisosteric replacements for the different components of the this compound scaffold based on established medicinal chemistry principles.
| Scaffold Component | Original Group | Potential Isosteric/Bioisosteric Replacements | Rationale for Replacement |
| Position 2 | Cyclopropyl | Methyl, Ethyl, Isopropyl, Cyclobutyl | Modulate lipophilicity and steric interactions. nih.gov |
| Phenyl | Mimic conformational restriction and introduce aromatic interactions. | ||
| Position 4 | Ethynyl | Cyano, Halogens (e.g., Cl, Br) | Modify electronic properties and potential for further reactions. |
| Small heterocycles (via coupling reactions) | Introduce new points for hydrogen bonding and vector space exploration. | ||
| Core Scaffold | Thiazole | 1,2,4-Oxadiazole | Alter electronic distribution and metabolic stability. researchgate.net |
| 1,2,3-Triazole (via click chemistry on the ethynyl group) | Introduce a different heterocyclic core with distinct hydrogen bonding capabilities. | ||
| Pyrazole, Isoxazole (B147169) | Explore alternative five-membered ring systems with different electronic and steric properties. |
Development of Pro-moiety Strategies for Chemical Transformations
Pro-moiety strategies, often associated with prodrug development, can also be employed as a synthetic tactic to temporarily mask a reactive functional group during chemical transformations on other parts of a molecule. irjmets.com For this compound, the terminal alkyne presents a key site for the application of such strategies to facilitate selective reactions elsewhere on the scaffold.
While specific pro-moiety strategies for this compound are not extensively documented in publicly available literature, general principles for protecting terminal alkynes can be readily applied. The most common approach involves the use of a silyl (B83357) protecting group, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group.
The reaction of this compound with a silyl halide (e.g., TMSCl) in the presence of a suitable base would yield the corresponding silyl-protected derivative. This protection strategy would allow for chemical modifications at other positions, for instance, on a substituent attached to the thiazole ring, without interference from the reactive C-H bond of the alkyne. The silyl protecting group can then be selectively removed under mild conditions, such as treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or mild acid, to regenerate the terminal alkyne for subsequent reactions like Sonogashira coupling or click chemistry.
Another potential pro-moiety strategy could involve the temporary conversion of the ethynyl group into a less reactive species that can be later reverted. However, the use of silyl protecting groups remains the most straightforward and widely adopted method for this purpose in organic synthesis.
The table below outlines a conceptual pro-moiety strategy for the ethynyl group of this compound.
| Functional Group | Pro-moiety | Protection Reaction | Deprotection Conditions | Purpose of Protection |
| 4-Ethynyl | Trimethylsilyl (TMS) | Reaction with Trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine). | Mild acid or fluoride source (e.g., TBAF). | To prevent unwanted reactions of the acidic alkyne proton during other chemical transformations on the molecule. |
| Triisopropylsilyl (TIPS) | Reaction with Triisopropylsilyl chloride (TIPSCl) and a base. | Fluoride source (e.g., TBAF). | Offers greater steric bulk and stability compared to the TMS group. |
This compound: Exploring Its Potential in Non-Biological Applications and Material Science
The unique structural characteristics of this compound, which combines a strained cyclopropyl group, a reactive ethynyl moiety, and an electron-rich thiazole ring, suggest a range of potential, yet largely unexplored, applications in material science and catalysis. While specific research on this compound is limited, its constituent functional groups provide a basis for predicting its behavior and utility in several advanced technological fields.
Future Directions and Emerging Research Avenues for 2 Cyclopropyl 4 Ethynylthiazole
Exploration of Undiscovered Reactivity and Novel Chemical Transformations
The chemical structure of 2-cyclopropyl-4-ethynylthiazole suggests a rich and varied reactivity profile that remains to be investigated. The terminal alkyne, or ethynyl (B1212043) group, is a versatile functional group known to participate in a wide array of chemical reactions, including cycloadditions, coupling reactions, and nucleophilic additions. The presence of the electron-rich thiazole (B1198619) ring and the sterically demanding cyclopropyl (B3062369) group could lead to novel and selective transformations. Future research should systematically explore these possibilities.
A key area of interest would be the exploration of metal-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, to functionalize the ethynyl group and create more complex molecular architectures. Additionally, the potential for [3+2] cycloaddition reactions with azides or nitrile oxides to form triazole or isoxazole (B147169) derivatives, respectively, warrants investigation. The influence of the cyclopropyl group on the regioselectivity and stereoselectivity of these reactions is a particularly important and unexamined aspect.
Application of Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by accelerating the discovery of new molecules and reactions. mdpi.com In the context of this compound, these computational tools could be instrumental in predicting its properties and potential applications in the absence of extensive experimental data.
Future research could employ ML models to:
Predict the reactivity of the ethynyl and thiazole moieties towards a virtual library of reactants.
Estimate key physicochemical properties, such as solubility, stability, and electronic properties.
Screen for potential biological activities by comparing its structural features to those of known bioactive compounds.
These predictive models can help prioritize experimental efforts and guide the synthesis of new derivatives with desired functionalities. However, it is crucial to note that no specific ML or AI studies have been published to date that focus on this compound.
Advancements in Sustainable Synthesis and Green Chemistry Methodologies
The development of sustainable and environmentally friendly synthetic routes is a cornerstone of modern chemistry. While the synthesis of this compound is feasible for laboratory-scale research, there is no published information on optimized or green synthetic methodologies.
Future research in this area should focus on:
The use of non-toxic and renewable solvents.
The development of catalytic methods to reduce waste and improve atom economy.
The exploration of flow chemistry techniques for a safer and more efficient synthesis. researchgate.net
By incorporating green chemistry principles, the environmental impact of producing this compound and its derivatives can be minimized, making it a more attractive building block for various applications.
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique combination of a rigid, aromatic thiazole ring and a reactive ethynyl group makes this compound a potential candidate for the development of novel organic materials. The ethynyl group can be polymerized or used as a reactive handle to graft the molecule onto surfaces or into polymer backbones.
Collaborative research between organic chemists and materials scientists could explore the potential of this compound in:
Organic electronics: The thiazole moiety is a known component in some organic semiconductors.
Functional polymers: Polymerization of the ethynyl group could lead to materials with interesting optical or electronic properties.
Surface modification: The molecule could be used to functionalize surfaces, altering their hydrophobicity, reactivity, or biocompatibility.
Currently, there are no published studies that investigate the use of this compound in the field of materials science.
Development of Next-Generation Functional Materials and Catalytic Systems
Building on the potential applications in materials science, this compound could also serve as a ligand for the development of novel catalytic systems. The nitrogen and sulfur atoms in the thiazole ring can coordinate to metal centers, and the ethynyl group provides a site for further functionalization to fine-tune the catalyst's properties.
Future research could investigate the synthesis of metal complexes of this compound and evaluate their catalytic activity in various organic transformations. The development of chiral versions of these catalysts could also be a promising avenue for asymmetric catalysis. As with the other areas of potential research, there is currently no data available on the use of this compound in the development of functional materials or catalytic systems.
Q & A
Q. What are the recommended synthetic routes for 2-Cyclopropyl-4-ethynylthiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two key steps: (1) cyclopropane ring introduction via [2+1] cycloaddition of diazo compounds with alkenes or alkynes, and (2) thiazole ring formation using bromoketones and thiourea derivatives. For example, cyclopropyl groups can be introduced via reaction of cyclopropanecarboxylic acid with hydrazine derivatives under reflux in ethanol, followed by cyclization with bromoketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) to form the thiazole core . Optimization includes temperature control (60–80°C), catalyst selection (e.g., acetic acid), and purification via silica gel chromatography .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for verifying cyclopropane and ethynyl group integration (e.g., cyclopropane protons appear as multiplets at δ 1.2–1.8 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms functional groups (e.g., ethynyl C≡C stretch at ~2100 cm) .
Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for experimental use?
Methodological Answer:
- Storage: Lyophilized powder should be stored at -80°C in airtight containers to prevent hydrolysis. Avoid moisture and light exposure .
- Solubility: DMSO or ethanol is preferred for stock solutions (10 mM). For in vivo studies, prepare fresh solutions using PBS (pH 7.4) with <1% DMSO to minimize toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives like this compound?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or compound degradation. Mitigation strategies include:
- Cross-validation: Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity .
- Stability Testing: Monitor compound integrity via HPLC under experimental conditions (e.g., 37°C, 24 hours) .
- Replication: Collaborate with independent labs to verify results, ensuring consistent protocols (e.g., ATP concentration in kinase assays) .
Q. What computational methods are used to predict reactivity and guide the synthesis of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Models cyclopropane ring strain and ethynyl group electronic effects to predict regioselectivity in electrophilic substitutions .
- Molecular Docking: Screens derivatives for target binding (e.g., kinase active sites) to prioritize synthesis .
- Retrosynthetic Analysis: Tools like Synthia™ identify feasible pathways, minimizing trial-and-error in functionalizing the thiazole core .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with modified cyclopropyl (e.g., fluorocyclopropane) or ethynyl groups (e.g., propargyl ethers) to assess steric/electronic impacts .
- Bioassay Profiling: Test analogs against target panels (e.g., antimicrobial, anticancer) using standardized protocols (e.g., MIC for bacteria, IC in MTT assays) .
- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
